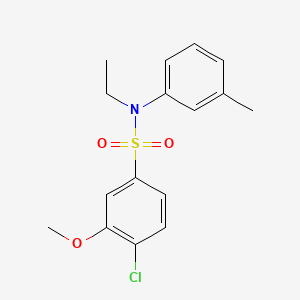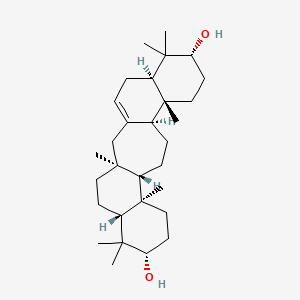
Ir(fppz)2(dfbdp) , Bis(3-trifluoroMethyl-5-(2-pyridyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ir(fppz)2(dfbdp) , Bis(3-trifluoroMethyl-5-(2-pyridyl)pyrazole: is a compound that belongs to the class of iridium(III) complexes. These complexes are known for their luminescent properties and are often used in various applications, including organic light-emitting diodes (OLEDs) and other photonic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ir(fppz)2(dfbdp) typically involves the reaction of iridium precursors with ligands such as 3-trifluoromethyl-5-(2-pyridyl)pyrazole. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the process may require heating under reflux conditions .
Industrial Production Methods: While specific industrial production methods for Ir(fppz)2(dfbdp) are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Ir(fppz)2(dfbdp) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its luminescent properties.
Reduction: Reduction reactions can also alter the electronic structure of the compound, affecting its photophysical characteristics.
Substitution: Ligand substitution reactions can occur, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions may involve the use of various ligands like phosphines or amines under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state complexes, while reduction can result in lower oxidation state species .
Scientific Research Applications
Chemistry: In chemistry, Ir(fppz)2(dfbdp) is used as a luminescent probe for studying various chemical processes. Its unique photophysical properties make it suitable for applications in sensing and imaging .
Biology: In biological research, this compound can be used for bioimaging and as a marker for tracking cellular processes. Its luminescent properties allow for high-resolution imaging of biological samples .
Industry: In the industrial sector, this compound is used in the development of OLEDs and other photonic devices.
Mechanism of Action
The mechanism by which Ir(fppz)2(dfbdp) exerts its effects is primarily through its interaction with light. When exposed to light, the compound undergoes electronic transitions that result in the emission of light. This process involves the excitation of electrons to higher energy states, followed by their relaxation back to the ground state, releasing energy in the form of light .
Molecular Targets and Pathways: The molecular targets of Ir(fppz)2(dfbdp) include various cellular components in biological systems. The pathways involved in its action are related to its ability to generate reactive oxygen species (ROS) upon light activation, which can induce cell death in targeted cancer cells .
Comparison with Similar Compounds
Ir(ppy)3 (Tris(2-phenylpyridine)iridium): Known for its use in OLEDs due to its high luminescence efficiency.
Ir(btp)2(acac) (Bis(2-(2’-benzothienyl)pyridinato-N,C3’)iridium(acetylacetonate)): Another iridium complex used in photonic applications.
Ir(dFppy)2(pic) (Bis(2-(2,4-difluorophenyl)pyridinato-N,C2’)iridium(pic)): Used in OLEDs and other luminescent applications.
Uniqueness: Ir(fppz)2(dfbdp) is unique due to its specific ligand structure, which imparts distinct photophysical properties. The presence of trifluoromethyl and pyridyl groups in the ligands enhances its stability and luminescence efficiency compared to other iridium complexes .
Properties
CAS No. |
1234694-06-4 |
|---|---|
Molecular Formula |
C9H15N3O |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




